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molecular formula C8H9BrN2 B8662704 4-(1-Azetidinyl)-3-bromopyridine

4-(1-Azetidinyl)-3-bromopyridine

Cat. No. B8662704
M. Wt: 213.07 g/mol
InChI Key: RMEXRSHQQURORK-UHFFFAOYSA-N
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Patent
US08673922B2

Procedure details

To a 16×100 mm reaction tube under N2 was added, 3-bromo-4-chloropyridine (320 mg, 1.663 mmol), cesium carbonate (1.65 g, 5.06 mmol), and 1,2-dimethoxyethane (3 mL). The reaction mixture was flushed with nitrogen and then treated with azetidine (210 μL, 3.12 mmol). The reaction mixture was securely capped, stirred at room temperature for 5 min, then heated at 90° C. for 18 h. The reaction mixture was filtered through a small Celite plug by gravity, washed with dichloromethane (30 mL) and the volatiles were evaporated in vacuo to give 350 mg (99%) of the title compound as a pale yellow solid.
Quantity
320 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
210 μL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1Cl.C(=O)([O-])[O-].[Cs+].[Cs+].[NH:15]1[CH2:18][CH2:17][CH2:16]1>COCCOC>[N:15]1([C:7]2[CH:6]=[CH:5][N:4]=[CH:3][C:2]=2[Br:1])[CH2:18][CH2:17][CH2:16]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
BrC=1C=NC=CC1Cl
Step Two
Name
cesium carbonate
Quantity
1.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
210 μL
Type
reactant
Smiles
N1CCC1
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 16×100 mm reaction tube under N2
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction mixture was securely capped
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° C. for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a small Celite plug by gravity
WASH
Type
WASH
Details
washed with dichloromethane (30 mL)
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1(CCC1)C1=C(C=NC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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